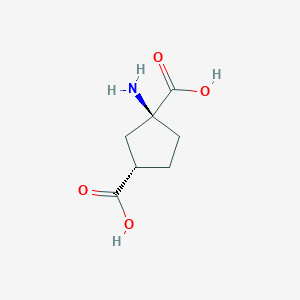

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid

説明

特性

IUPAC Name |

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYNOWXBIBKGHB-FFWSUHOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](C[C@H]1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477331-06-9 | |

| Record name | (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation represents a cornerstone for synthesizing chiral amines and carboxylic acids. For (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid, this method involves hydrogenating a prochiral cyclopentene precursor bearing ketone and nitrile groups. Ruthenium-based catalysts ligated with chiral phosphines, such as (R)-BINAP, induce enantioselective reduction.

Reaction Conditions :

-

Substrate: 1,3-Dicyanocyclopentene

-

Catalyst: RuCl₂[(R)-BINAP] (0.5 mol%)

-

Solvent: Methanol

-

Pressure: 50 bar H₂

-

Temperature: 60°C

-

Time: 12 hours

The hydrogenation proceeds via syn-addition, yielding the (1S,3S) diastereomer with >95% enantiomeric excess (ee). Subsequent hydrolysis of the nitrile groups using concentrated HCl (6 M, 100°C, 24 hours) generates the dicarboxylic acid.

Table 1 : Optimization of Hydrogenation Parameters

| Catalyst Loading (mol%) | H₂ Pressure (bar) | ee (%) | Yield (%) |

|---|---|---|---|

| 0.5 | 50 | 96 | 88 |

| 1.0 | 50 | 95 | 90 |

| 0.5 | 30 | 92 | 82 |

This method is scalable to kilogram quantities, though catalyst cost remains a limitation for industrial applications.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as Oppolzer’s sultam, enable stereochemical control during cyclopentane ring formation. The auxiliary is attached to a linear precursor, directing the cyclization and subsequent functionalization.

Procedure :

-

Auxiliary Attachment : React (S)-2-pyrrolidone-5-carboxylic acid with tert-butyl acrylate via Michael addition.

-

Cyclization : Treat with Grubbs’ second-generation catalyst (5 mol%) to form the cyclopentane ring.

-

Functionalization : Introduce amino and carboxylic acid groups via ozonolysis and reductive amination.

-

Auxiliary Removal : Hydrolyze under acidic conditions (HCl, 1 M, 60°C).

This route achieves 85% overall yield with 98% ee but requires multiple purification steps.

Enzymatic Resolution

Racemic 1-aminocyclopentane-1,3-dicarboxylic acid can be resolved using lipases or acylases. Pseudomonas fluorescens lipase selectively acetylates the (1S,3S) enantiomer, enabling separation via chromatography.

Key Parameters :

-

Enzyme: P. fluorescens lipase (10 mg/mL)

-

Acyl Donor: Vinyl acetate (2 equiv)

-

Solvent: Phosphate buffer (pH 7.4)

-

Temperature: 37°C

After 48 hours, the (1S,3S)-monoacetate is isolated (70% yield, 99% ee) and hydrolyzed using NaOH (0.1 M).

Diastereomeric Salt Formation

Classical resolution involves forming diastereomeric salts with chiral acids. Tartaric acid derivatives are effective for resolving the racemate.

Protocol :

-

Salt Formation : Mix racemic amine with (R,R)-dibenzoyltartaric acid (1:1 molar ratio) in ethanol.

-

Crystallization : Cool to 4°C to precipitate the (1S,3S)-salt.

-

Liberation : Treat with NaOH (2 M) to regenerate the free amine.

This method affords 40–50% yield per cycle, necessitating iterative crystallizations for higher purity.

Solid-Phase Synthesis

Solid-phase synthesis facilitates parallel production of stereoisomers. A Wang resin-bound cyclopentane scaffold is functionalized sequentially via Fmoc-protected amino acids and carboxylic acid precursors.

Steps :

-

Resin Loading : Couple Fmoc-cyclopentylamine to Wang resin using DIC/HOBt.

-

Deprotection : Remove Fmoc with piperidine (20% in DMF).

-

Carboxylation : React with succinic anhydride (2 equiv).

-

Cleavage : Release the product using TFA/water (95:5).

This automated approach yields 75% purity, requiring HPLC purification for pharmaceutical-grade material.

Biocatalytic Approaches

Engineered transaminases and decarboxylases enable single-step synthesis from achiral precursors. For example, ω-transaminase from Arthrobacter sp. converts 1,3-diketocyclopentane to the (1S,3S)-amine with 90% ee.

Table 2 : Biocatalytic Performance Metrics

| Enzyme | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| ω-Transaminase | 1,3-Diketocyclopentane | 90 | 65 |

| L-Aspartate Decarboxylase | Cyclopentene tricarboxylate | 85 | 58 |

化学反応の分析

Types of Reactions

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of amino groups to nitro groups or carboxylic acids to carbonyl compounds.

Reduction: Reduction of carboxylic acids to alcohols or aldehydes.

Substitution: Nucleophilic substitution reactions involving the amino group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds or carbonyl compounds, while reduction may produce alcohols or aldehydes.

科学的研究の応用

Chemistry

ACPD serves as a vital building block in organic synthesis. Its applications include:

- Chiral Auxiliary in Asymmetric Synthesis : The compound's chirality is exploited to induce enantioselectivity in various reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology

Research has shown that ACPD interacts with several biological systems:

- Ornithine Aminotransferase Inhibition : ACPD acts as a potent inactivator of human ornithine aminotransferase (OAT), which plays a role in the urea cycle and proline biosynthesis. This inhibition has potential implications for treating conditions like hepatocellular carcinoma (HCC) by modulating metabolic pathways.

- Neurotransmitter Regulation : Studies indicate that ACPD can influence glutamate levels in astrocytes, suggesting potential applications in neurological research .

Medicine

The therapeutic potential of ACPD is under investigation:

- Neurological Disorders : Its role in modulating neurotransmitter systems presents opportunities for developing treatments for disorders such as epilepsy and other neurodegenerative diseases .

- Cancer Treatment : The ability to inhibit OAT may provide a novel approach to cancer therapy by targeting metabolic pathways that are altered in cancer cells.

Industrial Applications

In addition to its roles in research, ACPD is utilized in:

作用機序

The mechanism of action of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, depending on the context. The pathways involved often include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Receptor Modulation: Interacting with receptors to alter their activity and downstream signaling pathways.

類似化合物との比較

Comparison with Similar Compounds

Stereoisomeric Variants

The pharmacological profile of ACPD isomers varies dramatically due to stereochemical differences:

- (1S,3R)-ACPD: A potent group I metabotropic glutamate receptor (mGluR1/5) agonist, it stimulates phosphoinositide hydrolysis with twice the potency of racemic trans-ACPD . It induces limbic seizures and neuronal degeneration in vivo via mGluR1/5 activation and potentiates NMDA receptor responses by increasing agonist affinity .

- (1R,3S)-ACPD : This enantiomer of (1S,3R)-ACPD exhibits weaker activity at mGluRs. In astrocytes, it reduces intracellular glutamate levels, highlighting divergent roles in glial vs. neuronal systems .

- (1S,3S)-ACPD: Unlike its (1S,3R) isomer, (1S,3S)-ACPD blocks LTP induction in hippocampal models, indicating inhibitory effects on synaptic plasticity . Its exact receptor targets remain unclear, though it may act as a negative modulator of mGluRs or interact with ionotropic receptors.

Group I mGluR Agonists and Antagonists

- DHPG ((S)-3,5-Dihydroxyphenylglycine) : A selective group I mGluR agonist (EC50 ~5 µM for mGluR5), DHPG mimics (1S,3R)-ACPD in inducing seizures and excitotoxicity, confirming group I mGluRs as key mediators of these effects .

Functional Outcomes in Different Systems

- Neuromodulation : (1S,3R)-ACPD enhances NMDA responses in cortical neurons but inhibits them in striatal neurons, demonstrating region-specific effects . Conversely, (1S,3S)-ACPD suppresses LTP, suggesting opposing roles in synaptic plasticity .

- Cellular Signaling: (1S,3R)-ACPD bidirectionally modulates cAMP levels—enhancing noradrenaline-induced cAMP in brain slices but inhibiting it in glial cultures—via pertussis toxin-sensitive G proteins .

- Neurotoxicity : Both (1S,3R)-ACPD and DHPG induce seizures and neuronal death through mGluR1/5-PLC coupling, while AIDA attenuates these effects .

Data Tables and Research Findings

Table 1: Pharmacological Profiles of (1S,3S)-ACPD and Related Compounds

*EC50 values for (1S,3R)-ACPD vary by system (e.g., 30 µM in phosphoinositide hydrolysis assays ).

Table 2: Functional Comparison Across Systems

*Region-dependent: potentiation in cortex, inhibition in striatum .

生物活性

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid, often referred to as (S,S)-ACPD, is a chiral compound that plays a significant role in neurobiology due to its interaction with various glutamate receptors. This article explores the biological activity of (1S,3S)-ACPD, focusing on its mechanisms of action, effects on cellular processes, and implications for neurological research.

- Chemical Name : this compound

- CAS Number : 477331-06-9

- Molecular Formula : CHN O

(1S,3S)-ACPD is primarily recognized as a potent agonist for metabotropic glutamate receptors (mGluRs), particularly group II mGluRs. It exhibits selective activity with EC values indicating its efficacy at various receptor subtypes:

| Receptor Type | EC Value (μM) |

|---|---|

| mGluR2 | 13 |

| mGluR4 | 50 |

| mGluR1 | >300 |

| mGluR5 | >300 |

These values suggest that (1S,3S)-ACPD has a high affinity for mGluR2 and mGluR4, making it a valuable tool in studying glutamatergic signaling pathways .

Neuroprotective and Neurotoxic Properties

Research indicates that (1S,3S)-ACPD can have both protective and toxic effects on neuronal cells depending on concentration:

- Low Concentrations : At concentrations around 100 μM, (1S,3S)-ACPD significantly reduces intracellular glutamate levels while increasing glutamine levels. This suggests a potential neuroprotective mechanism by modulating excitatory neurotransmitter balance .

- High Concentrations : Prolonged exposure to higher concentrations (>500 μM) can induce swelling in astrocytes, indicating potential neurotoxic effects. This duality highlights the importance of dosage in therapeutic applications .

Convulsant Activity

In vivo studies have shown that (1S,3S)-ACPD exhibits proconvulsant activity. This effect is attributed to its agonistic action at NMDA receptors, which are critical in excitatory neurotransmission and can lead to seizures when overstimulated .

Study on Retinal Bipolar Cells

A notable study investigated the effects of (1S,3R)-ACPD on retinal ON bipolar cells. The findings demonstrated that both (1S,3R)- and (1S,3S)-ACPD activate L-AP4 receptors similarly. The study utilized whole-cell voltage-clamp recordings to assess the outward currents generated by these compounds, indicating their role in visual signal processing .

Genotoxicity Assays

Another study focused on the genotoxic potential of various compounds including (1S,3S)-ACPD. High-throughput assays revealed that certain concentrations could induce DNA damage responses in cell lines. These findings underscore the need for careful evaluation of (1S,3S)-ACPD in therapeutic contexts .

Q & A

Basic: How is the enantiomeric purity of (1S,3S)-ACPD validated in synthetic chemistry?

Methodological Answer:

Enantiomeric purity is confirmed using thin-layer chromatography (TLC) with chiral stationary phases or derivatizing agents to resolve stereoisomers. Absolute configuration determination often involves correlation with known stereoisomers via chemical reactions like the Schmidt reaction, which converts carboxylic acids to amines while retaining stereochemistry . For example, trans-(1S,3S)-3-aminocyclopentanecarboxylic acid (a derivative) is used as a reference to assign the (1S,3S) configuration of the parent compound. Nuclear magnetic resonance (NMR) and X-ray crystallography may further validate structural integrity.

Basic: What pharmacological properties define (1S,3S)-ACPD as a research tool?

Key Properties:

- Receptor Specificity : Selective group II metabotropic glutamate receptor (mGluR) agonist, with EC₅₀ values of 13 µM (mGluR2) and 50 µM (mGluR4) .

- In Vivo Effects : Dose-dependent convulsions in rats at 1–1000 mg/kg (intraperitoneal injection) .

- Solubility : Soluble in DMSO, H₂O, ethanol, or DMF for in vitro studies; formulations for in vivo use include saline or cyclodextrin-based solutions .

Advanced: How does (1S,3S)-ACPD modulate synaptic plasticity, and what experimental models are used?

Experimental Design:

- Hippocampal Slice Electrophysiology : (1S,3S)-ACPD blocks theta-burst-induced long-term potentiation (LTP) in rat hippocampal slices. Protocols involve applying 50–100 µM (1S,3S)-ACPD during induction phases while monitoring field excitatory postsynaptic potentials (fEPSPs) .

- Controls : Co-application with mGluR antagonists (e.g., LY341495 for mGluR2/3) confirms receptor-specific effects.

- Data Interpretation : Reduced LTP magnitude suggests group II mGluR activation opposes plasticity, contrasting with group I mGluR agonists that enhance plasticity .

Advanced: How do researchers resolve contradictory data on (1S,3S)-ACPD's effects across neuronal subtypes?

Analytical Strategies:

- Context-Dependent Assays : Compare effects in hippocampal vs. striatal neurons, as receptor expression and downstream signaling (e.g., PI3K-Akt-mTOR pathway) vary by region .

- Concentration Gradients : Test sub-saturating (10 µM) vs. high (300 µM) doses to isolate receptor subtype contributions.

- Knockout Models : Use mGluR2 or mGluR3 knockout mice to dissect isoform-specific roles .

Basic: What analytical techniques quantify (1S,3S)-ACPD in biological samples?

Methodology:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies nanomolar concentrations in cerebrospinal fluid or tissue homogenates.

- Radiolabeled Ligands : Tritiated ([³H]) analogs validate binding affinity in receptor autoradiography .

- High-Performance Liquid Chromatography (HPLC) : Ensures compound stability and purity during long-term storage at -20°C .

Advanced: What molecular pathways underlie (1S,3S)-ACPD's inhibition of NMDA receptor function?

Mechanistic Insights:

- Indirect Modulation : Group II mGluR activation reduces presynaptic glutamate release, indirectly dampening NMDA receptor activity .

- Cross-Talk with Tyrosine Kinases : Inhibitors like PP2 (Src-family kinase blocker) attenuate (1S,3S)-ACPD's effects, implicating kinase-phosphatase balance in NMDA regulation .

- Calcium Imaging : Fluorescent dyes (e.g., Fura-2) reveal reduced intracellular Ca²⁺ transients in neurons pre-treated with (1S,3S)-ACPD .

Basic: How is (1S,3S)-ACPD distinguished from its stereoisomers in receptor studies?

Differentiation Strategies:

- Pharmacological Profiling : Compare EC₅₀ values across mGluR subtypes. (1S,3S)-ACPD selectively activates group II receptors, while (1S,3R)-ACPD broadly targets group I/II .

- Stereochemical Analysis : X-ray crystallography or circular dichroism (CD) spectroscopy confirms the (1S,3S) configuration .

- Functional Assays : Contrast effects on LTP (inhibition by (1S,3S)-ACPD vs. potentiation by (1S,3R)-ACPD) in hippocampal models .

Advanced: What in vivo models elucidate (1S,3S)-ACPD's role in neurological disorders?

Model Systems:

- Epilepsy Studies : Intraperitoneal injection (100–1000 mg/kg) induces seizures in rats, mimicking glutamate excitotoxicity .

- Pain Modulation : Administered intrathecally in rodent neuropathic pain models to assess group II mGluR-mediated analgesia .

- Behavioral Tests : Morris water maze or fear conditioning evaluates cognitive deficits linked to LTP inhibition .

Basic: What storage and handling protocols ensure (1S,3S)-ACPD stability?

Best Practices:

- Storage : Lyophilized powder stable at -20°C for 3 years; reconstituted solutions stored at -80°C for <6 months .

- Handling : Use PPE (gloves, goggles) to prevent exposure; neutralize spills with silica-based adsorbents .

Advanced: How do researchers validate target engagement of (1S,3S)-ACPD in complex systems?

Validation Techniques:

- Bioluminescence Resonance Energy Transfer (BRET) : Tracks real-time mGluR2/3 activation in transfected HEK cells .

- Western Blotting : Measures downstream phosphorylation of ERK1/2 or CREB after (1S,3S)-ACPD application .

- Microdialysis : Monitors extracellular glutamate levels in vivo to confirm reduced presynaptic release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。